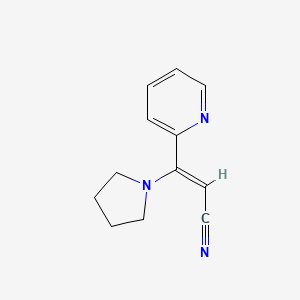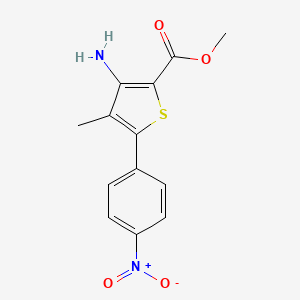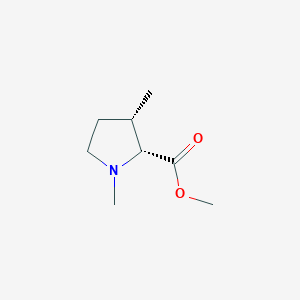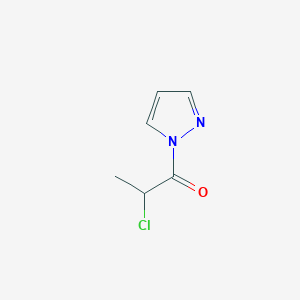
3-((Trifluoromethyl)thio)benzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Trifluoromethyl)thio)benzimidamide is an organic compound that features a trifluoromethylthio group attached to a benzimidamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzimidamide with trifluoromethanesulfanylamide in the presence of a catalyst such as bismuth (III) chloride . This reaction proceeds smoothly under mild conditions and exhibits broad functional group tolerance.
Industrial Production Methods
Industrial production methods for 3-((Trifluoromethyl)thio)benzimidamide are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Trifluoromethyl)thio)benzimidamide can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidamide core or the trifluoromethylthio group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethylsulfoxides or trifluoromethylsulfones .
Wissenschaftliche Forschungsanwendungen
3-((Trifluoromethyl)thio)benzimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism of action of 3-((Trifluoromethyl)thio)benzimidamide involves its interaction with molecular targets through its trifluoromethylthio group. This group can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications.
Trifluoromethylthiophenes: These compounds have a similar trifluoromethylthio group but are attached to a thiophene ring instead of a benzimidamide core.
Uniqueness
3-((Trifluoromethyl)thio)benzimidamide is unique due to its combination of the trifluoromethylthio group with the benzimidamide core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where other trifluoromethyl-containing compounds may not be suitable .
Eigenschaften
Molekularformel |
C8H7F3N2S |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
3-(trifluoromethylsulfanyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) |
InChI-Schlüssel |
CYNWJGAAVQPUBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)

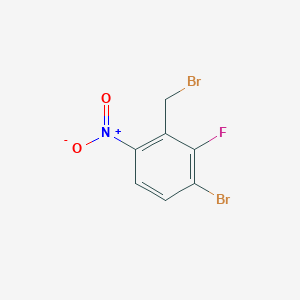
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
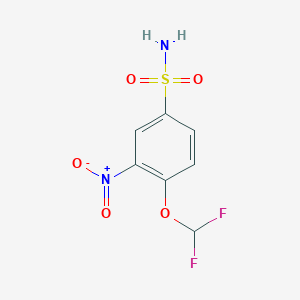
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
